molecular formula C10H12O3 B15243748 2,4-Dihydroxy-3-isopropylbenzaldehyde

2,4-Dihydroxy-3-isopropylbenzaldehyde

Cat. No.: B15243748
M. Wt: 180.20 g/mol
InChI Key: IEPHMWPBTAUQIW-UHFFFAOYSA-N
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Description

2,4-Dihydroxy-3-isopropylbenzaldehyde is an aromatic aldehyde derivative featuring hydroxyl groups at the 2- and 4-positions and an isopropyl substituent at the 3-position of the benzene ring. Its molecular formula is C₁₀H₁₂O₃, with a molecular weight of 180.20 g/mol. The aldehyde and hydroxyl groups suggest reactivity in synthetic applications (e.g., Schiff base formation) and possible pharmacological activities, including antioxidant or antimicrobial effects .

Properties

Molecular Formula

C10H12O3

Molecular Weight

180.20 g/mol

IUPAC Name

2,4-dihydroxy-3-propan-2-ylbenzaldehyde

InChI

InChI=1S/C10H12O3/c1-6(2)9-8(12)4-3-7(5-11)10(9)13/h3-6,12-13H,1-2H3

InChI Key

IEPHMWPBTAUQIW-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=CC(=C1O)C=O)O

Origin of Product

United States

Preparation Methods

The synthesis of 2,4-Dihydroxy-3-isopropylbenzaldehyde can be achieved through several methods. One common approach involves the bromination of 3,5-dihydroxytoluene, followed by isopropylation and subsequent oxidation to yield the desired product . Another method includes the protection of hydroxyl groups, bromination, isopropylation, hydrolysis, and deprotection steps . These methods are advantageous due to their mild reaction conditions and suitability for industrial production.

Chemical Reactions Analysis

2,4-Dihydroxy-3-isopropylbenzaldehyde undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various alkylating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,4-Dihydroxy-3-isopropylbenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research explores its potential as a precursor for pharmaceutical compounds.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2,4-Dihydroxy-3-isopropylbenzaldehyde exerts its effects involves interactions with specific molecular targets. The hydroxyl groups can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the aldehyde group can participate in nucleophilic addition reactions, modifying biological pathways .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below highlights key differences between 2,4-Dihydroxy-3-isopropylbenzaldehyde and related compounds:

Compound Molecular Formula Molecular Weight (g/mol) Substituents Physical Form Key Applications
2,4-Dihydroxy-3-isopropylbenzaldehyde C₁₀H₁₂O₃ 180.20 2,4-dihydroxy, 3-isopropyl Not reported Synthetic intermediates, potential pharmacology
4-Hydroxybenzaldehyde C₇H₆O₂ 122.12 4-hydroxy Powder Ethnopharmacology, antimicrobial research
Caffeic Acid C₉H₈O₄ 180.16 3,4-dihydroxy, propenoic acid side chain Yellow crystals Antioxidant, food additives, cosmetics
  • Hydroxybenzaldehydes : 4-Hydroxybenzaldehyde (CAS 123-08-0) lacks the 2-hydroxy and isopropyl groups, reducing steric hindrance and lipophilicity compared to the target compound. Its simpler structure correlates with lower molecular weight (122.12 g/mol) and applications in traditional medicine .
  • Caffeic Acid: A dihydroxy derivative with a propenoic acid chain instead of an aldehyde. The carboxylic acid group enhances water solubility and broadens its utility in food preservation and antioxidant formulations .

Research Findings and Limitations

  • 4-Hydroxybenzaldehyde : Studies by Ha et al. (2000) identified dose-dependent antimicrobial effects against Staphylococcus aureus . However, its single hydroxyl group limits radical-scavenging capacity compared to dihydroxy analogs.
  • Caffeic Acid : Yi et al. (2010) reported inhibition of tyrosinase activity, supporting its use in hyperpigmentation treatments . Its carboxylic acid group, however, may reduce stability under acidic conditions.
  • Further research is needed to validate its biological activities and optimize synthetic routes.

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